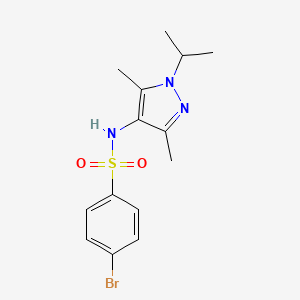![molecular formula C15H21N3O2 B7576859 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a potent agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has gained popularity in recent years as a recreational drug, leading to several cases of overdose and death. However, U-47700 also has potential scientific research applications, particularly in the field of pain management.
Mécanisme D'action
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide is a potent agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug binds to the receptor and activates it, leading to the inhibition of pain signaling pathways in the brain and spinal cord. 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide has a number of biochemical and physiological effects in the body. The drug's primary effect is the inhibition of pain signaling pathways in the brain and spinal cord. This can lead to a reduction in pain perception and an increase in pain tolerance. 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide also has sedative and respiratory depressant effects, which can lead to respiratory depression and potentially fatal overdose.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide has several advantages and limitations for use in laboratory experiments. The drug's potent analgesic effects make it a promising candidate for the study of pain signaling pathways in the brain and spinal cord. However, the drug's potential for abuse and overdose make it difficult to use in human studies. Animal models may be used to study the drug's effects, but caution must be taken to avoid potential harm to the animals.
Orientations Futures
There are several potential future directions for research on 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide. One area of interest is the development of safer and more effective analgesic drugs based on the structure of 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide. Another area of interest is the study of the drug's effects on other opioid receptors, such as the kappa-opioid receptor. Further research is also needed to determine the potential risks and benefits of using 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide in pain management.
Méthodes De Synthèse
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-6-methylphenylacetyl chloride. This compound is then reacted with N-methylpiperidine to form 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide. Other synthesis methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide has potential scientific research applications, particularly in the field of pain management. The drug's potent analgesic effects make it a promising candidate for the treatment of chronic pain. 1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide has been shown to be effective in animal models of pain, and further research is needed to determine its potential efficacy in humans.
Propriétés
IUPAC Name |
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-15(20)13-8-4-5-9-18(13)14(19)10-11-6-2-3-7-12(11)16/h2-3,6-7,13H,4-5,8-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJHDPHGHCFPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C(=O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)



![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)
